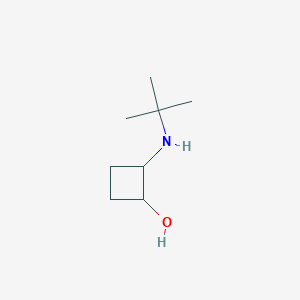

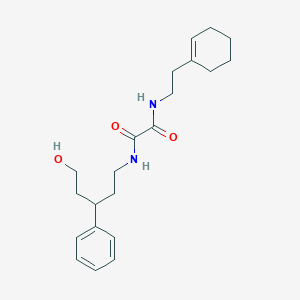

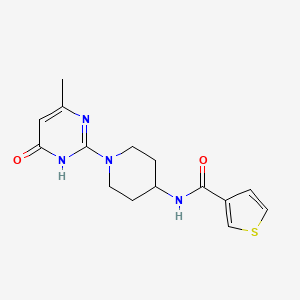

5-叠氮环己烯-3-烯-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related azabicyclic compounds involves the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride followed by hydrolysis to yield 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . Another synthesis route described is the asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane-9-carboxylic acid starting from dimethyl nonadienedioate, involving a domino Michael–Dieckman process . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Azidocyclohex-3-ene-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by the presence of nitrogen within the ring structure, which can significantly affect the reactivity and stability of the molecule. For instance, the presence of nitrogen in the ring structure of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives influences their rearrangement under acidic conditions . The stereochemistry of these compounds is also crucial, as seen in the enantioselective synthesis of a 2-azabicyclo[3.3.1]nonane-9-carboxylic acid .

Chemical Reactions Analysis

The chemical reactivity of azabicyclic compounds includes ring-opening reactions, as demonstrated by the rhodium-catalyzed ring-opening of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with arylboronic acids . Additionally, the skeletal rearrangement of azabicyclic compounds under acidic conditions to yield different products is another example of their chemical behavior . These reactions provide a basis for understanding the potential reactivity of 5-Azidocyclohex-3-ene-1-carboxylic acid in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds can be inferred from their behavior in various reactions. For example, the resolution of enantiomers of amino acids using an azabicyclic compound as an impregnating reagent indicates its potential use in chiral resolution techniques . The thermolysis of heterocyclic 3-aza-3-ene-1,5-diynes provides insights into the stability and decomposition pathways of azabicyclic compounds . These studies suggest that 5-Azidocyclohex-3-ene-1-carboxylic acid may have similar properties that could be exploited in synthetic and analytical applications.

科学研究应用

前药设计

5-叠氮环己烯-3-烯-1-羧酸在前药设计中发挥作用,特别是在提高某些药物的治疗效果和递送方面。例如,它参与了 3'-叠氮-2', 3'-二脱氧胸苷 (AZT) 的 5'-O-酯前药的开发,旨在提高抗 HIV 活性、增强血脑屏障渗透性并修改药代动力学特性 (Parang, Wiebe, & Knaus, 2000)。

功能化环己烯骨架的合成

该化合物在功能化环己烯骨架的合成中至关重要,例如 (3R,4R,5S)-4-乙酰氨基-5-氨基-3-羟基-环己-1-烯-羧酸乙酯。该合成利用闭环复分解和非对映选择性格林尼亚反应,突出了其在有机化学中的重要性 (Cong & Yao, 2006)。

有机化学中的骨架重排

它参与骨架重排,例如在酸性条件下将 2-氮杂双环[2.2.1]庚-5-烯-3-羧酸衍生物转化为其他化合物。这突出了其在复杂有机合成和化学转化中的作用 (Kobayashi, Ono, & Kato, 1992)。

治疗应用中核苷的开发

5-叠氮环己烯-3-烯-1-羧酸用于合成具有潜在治疗应用的核苷,包括抗 HIV-1 活性和细胞毒性测试。这证明了其在药物化学中的适用性 (Konkel & Vince, 1995)。

有机合成中的柯蒂斯重排

它用于柯蒂斯重排,有助于合成各种氨基甲酸酯。这展示了其在创造一系列具有潜在药理学重要性的有机化合物中的用途 (Gómez-Sánchez & Marco-Contelles, 2005)。

流感病毒唾液酸酶抑制剂

由 5-叠氮环己烯-3-烯-1-羧酸衍生的某些环己烯羧酸的合成导致抑制流感 A 唾液酸酶的化合物。这在抗病毒药物开发的背景下具有重要意义 (Kerrigan, Smith, & Stoodley, 2001)。

属性

IUPAC Name |

5-azidocyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUSSIYFBSMQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidocyclohex-3-ene-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)